2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole
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Overview
Description
2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromo group and a dichlorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dichlorocyclopropylamine with a bromo-substituted thioamide in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Cyclization Reactions: Catalysts and specific reaction conditions are employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring.
Scientific Research Applications
2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-oxazole
- 2-chloro-4-(2,2-dichlorocyclopropyl)-1,3-thiazole
- 2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-imidazole
Uniqueness
2-bromo-4-(2,2-dichlorocyclopropyl)-1,3-thiazole is unique due to the presence of both a bromo group and a dichlorocyclopropyl group on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2751610-37-2 |
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Molecular Formula |
C6H4BrCl2NS |
Molecular Weight |
273 |
Purity |
95 |
Origin of Product |
United States |
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